6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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Overview
Description
Ellagic acid 4-O-xylopyranoside is a naturally occurring polyphenolic compound, classified as a tannin. It is a derivative of ellagic acid, which is known for its strong antioxidant properties. This compound is found in various plants and fruits, contributing to their health benefits. The molecular formula of ellagic acid 4-O-xylopyranoside is C19H14O12, and it has a molecular weight of 434.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ellagic acid 4-O-xylopyranoside typically involves the glycosylation of ellagic acid. This process can be achieved through the reaction of ellagic acid with xylopyranosyl donors under acidic or basic conditions. Common reagents used in this synthesis include glycosyl halides and glycosyl trichloroacetimidates .
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside often involves the extraction of ellagitannins from plant sources, followed by hydrolysis to yield ellagic acid. The ellagic acid is then subjected to glycosylation reactions to produce the desired compound. This method leverages the natural abundance of ellagitannins in certain plants, making it a cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: Ellagic acid 4-O-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, although these are less common.
Substitution: Substitution reactions, particularly glycosylation, are crucial for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Glycosyl donors like glycosyl halides and trichloroacetimidates are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of ellagic acid .
Scientific Research Applications
Ellagic acid 4-O-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the behavior of polyphenolic compounds.
Biology: The compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Research has shown that ellagic acid 4-O-xylopyranoside exhibits antitumor, antimicrobial, and anti-inflammatory activities. .
Mechanism of Action
The mechanism of action of ellagic acid 4-O-xylopyranoside involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antitumor Activity: It inhibits the proliferation of cancer cells by blocking the cell cycle at the G1/S phase and inducing apoptosis.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Ellagic acid 4-O-xylopyranoside can be compared with other similar compounds, such as:
Ellagic Acid: The parent compound, known for its strong antioxidant and anticancer properties.
3-Methyl Ellagic Acid: A methylated derivative with enhanced bioavailability and similar biological activities.
Ellagic Acid 4-O-alpha-L-arabinofuranoside: Another glycosylated derivative with comparable antioxidant properties.
Uniqueness: Ellagic acid 4-O-xylopyranoside stands out due to its specific glycosylation pattern, which can influence its solubility, bioavailability, and biological activity. This unique structure allows for targeted applications in medicine and industry, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H14O12 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
6,7,14-trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2 |
InChI Key |
KNURQRIPZJJYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Origin of Product |
United States |
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